molecular formula C5H7NOS B13107039 2,4-Dimethyl-1,2-thiazol-3(2H)-one CAS No. 152509-35-8

2,4-Dimethyl-1,2-thiazol-3(2H)-one

Cat. No.: B13107039
CAS No.: 152509-35-8
M. Wt: 129.18 g/mol
InChI Key: RWZBSRKRYSOIAS-UHFFFAOYSA-N
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Description

2,4-Dimethylisothiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. It is known for its antimicrobial properties and is used in various industrial applications, including as a preservative in personal care products and paints.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylthiosemicarbazide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired isothiazolone ring.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethylisothiazol-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolone ring to its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethylisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth in various settings.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent in pharmaceutical formulations.

    Industry: Utilized as a preservative in personal care products, paints, and coatings to prevent microbial contamination.

Mechanism of Action

The antimicrobial activity of 2,4-Dimethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets various molecular pathways, leading to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Isothiazol-3(2H)-one: A parent compound with similar antimicrobial properties.

    2-Methylisothiazol-3(2H)-one: A derivative with one methyl group, also used as a preservative.

    4,5-Dichloro-2-methylisothiazol-3(2H)-one: A chlorinated derivative with enhanced antimicrobial activity.

Uniqueness

2,4-Dimethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and efficacy as an antimicrobial agent compared to its analogs.

Properties

CAS No.

152509-35-8

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2,4-dimethyl-1,2-thiazol-3-one

InChI

InChI=1S/C5H7NOS/c1-4-3-8-6(2)5(4)7/h3H,1-2H3

InChI Key

RWZBSRKRYSOIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSN(C1=O)C

Origin of Product

United States

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